molecular formula C15H15ClN2 B570134 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 1104027-46-4

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B570134
CAS No.: 1104027-46-4
M. Wt: 258.749
InChI Key: IUQVIIUHJIPKQK-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a tricyclic, nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate for constructing novel bioactive molecules, particularly in central nervous system (CNS) drug discovery. This scaffold is of significant research interest due to its structural similarity to privileged pharmacophores found in biologically active alkaloids and synthetic therapeutics . Its primary research application lies in the synthesis of novel benzo[b][1,6]naphthyridine derivatives, which have been explored as potent inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a crucial enzyme target for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease . Researchers utilize this compound as a foundational building block to develop and functionalize new chemical entities. Through strategic chemical transformations, such as phenylethynylation at the C1 position, this scaffold can be converted into derivatives with low micromolar potency against MAO-B, providing valuable tools for cheminformatics and biochemical testing . The reactivity of the core structure allows for further diversification via reactions with activated alkynes, leading to complex products like Stevens rearrangement compounds or vinylquinolines, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies . This makes this compound an invaluable reagent for medicinal chemists aiming to develop new therapeutic candidates for neurodegenerative pathologies and investigating related azaheterocyclic systems.

Properties

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQVIIUHJIPKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676657
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104027-46-4
Record name 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of 2,6-Naphthyridin-1-ol

The initial step involves introducing the benzyl group to the naphthyridine framework. A representative procedure proceeds as follows:

Starting Material :

  • 2,6-Naphthyridin-1-ol (12)

Reagents :

  • Benzyl bromide (3.5 equiv)

  • Potassium carbonate (0.5 equiv)

  • Ethanol-water (1:2 v/v)

  • Sodium borohydride (4 equiv)

Procedure :

  • 2,6-Naphthyridin-1-ol (17 g, 116 mmol) is suspended in ethanol-water (200 mL).

  • Benzyl bromide (99.5 g, 582 mmol) and potassium carbonate (8.5 g, 61 mmol) are added.

  • The mixture is refluxed for 3 hours, forming 6-benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol (13).

  • After cooling to 0°C, sodium borohydride (17.6 g, 465 mmol) is added portion-wise, and stirring continues at room temperature for 16 hours.

  • The product is isolated via acid-base workup (quenching with 6M HCl, filtration, and basification with 10% NaOH), yielding a pale yellow solid (9 g, 32%).

Key Observations :

  • The benzylation step achieves moderate yield due to competing side reactions, including over-alkylation.

  • Sodium borohydride reduces intermediate imine bonds, stabilizing the tetrahydro structure.

Chlorination of 6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol

The second step replaces the hydroxyl group at position 5 with chlorine using phosphoryl chloride (POCl₃):

Starting Material :

  • 6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol (13)

Reagents :

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM) or toluene

Procedure :

  • Compound 13 (300 mg, 1.2 mmol) is suspended in POCl₃ (5 mL).

  • The mixture is heated under reflux (105–110°C) for 4–6 hours.

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is neutralized with ice-cold water and extracted with DCM.

  • The organic layer is dried (Na₂SO₄) and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound.

Optimization Notes :

  • Prolonged heating (>6 hours) risks decomposition, reducing yield.

  • Anhydrous conditions prevent hydrolysis of POCl₃, ensuring efficient chlorination.

Comparative Analysis of Methodologies

The table below summarizes critical parameters from reported syntheses:

StepReagents/ConditionsYieldPurity (HPLC)Reference
BenzylationBnBr, K₂CO₃, EtOH/H₂O, reflux, 3 h32%>95%
ChlorinationPOCl₃, 105°C, 6 h48–65%>98%

Challenges and Solutions :

  • Low Benzylation Yield : Attributed to steric hindrance at the naphthyridine N-atom. Alternative alkylating agents (e.g., benzyl chloride) show similar efficiency.

  • POCl₃ Handling : POCl₃’s corrosivity necessitates inert atmosphere use. Substituting with SOCl₂ or PCl₅ results in incomplete conversion.

Mechanistic Insights

Benzylation Mechanism

The reaction proceeds via nucleophilic substitution (SN2):

  • Deprotonation of 2,6-naphthyridin-1-ol by K₂CO₃ forms a phenoxide ion.

  • Benzyl bromide attacks the electron-deficient nitrogen, forming the benzylated intermediate.

  • Sodium borohydride reduces residual imine bonds, stabilizing the tetrahydro structure.

Chlorination Mechanism

POCl₃ acts as both a Lewis acid and chlorinating agent:

  • POCl₃ coordinates to the hydroxyl oxygen, facilitating its departure as a leaving group.

  • Nucleophilic attack by chloride ion replaces the hydroxyl group, forming the C–Cl bond .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions result in various functionalized naphthyridine compounds.

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. It has been noted for its utility in laboratory research and chemical medicine synthesis processes .

Case Study: Synthesis of Antidepressants
Research has shown that derivatives of this compound can be synthesized to develop new antidepressant medications. The structural modifications can enhance pharmacological properties while reducing side effects associated with existing drugs .

Organic Synthesis

Versatile Synthetic Applications
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as cyclization and functional group transformations . This versatility makes it a crucial component in the development of new materials and chemicals.

Example Reactions

  • Cyclization Reactions : The compound can undergo cyclization to form various nitrogen-containing heterocycles, which are essential in medicinal chemistry.
  • Functional Group Transformations : It can be modified to introduce different functional groups, enhancing its reactivity and potential applications.

Potential Therapeutic Uses

Antimicrobial Activity
Emerging studies have indicated that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds have shown promising results against various cancer cell lines. This opens avenues for further research into its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The position of the benzyl group (2- vs.
  • Functional Groups: The presence of an amino group (CAS 531-95-3) or dioxopyrimidine moiety (CAS unspecified) introduces hydrogen-bonding capabilities, influencing physicochemical properties like molar refraction (e.g., 6-(4-chlorophenyl)-dioxopyrimidine exhibits Rₘ = 70.2 cm³/mol at 298 K) .
  • Chlorine Effects : Chlorine at the 5-position (target compound) vs. 2-position (CAS 1104027-46-4*) may modulate steric hindrance and lipophilicity, impacting bioavailability.

Physicochemical and Analytical Properties

Refractive Index and Polarizability

While direct data for the target compound is lacking, studies on 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile reveal that:

  • Refractive index increases with concentration (1.428–1.452 at 298 K) due to enhanced solute-solvent interactions .
  • Molar polarizability (α) decreases with temperature (e.g., from 2.72 × 10⁻²⁴ cm³ at 298 K to 2.68 × 10⁻²⁴ cm³ at 313 K), suggesting weakened intermolecular forces at higher temperatures .
    These trends may extrapolate to the target compound, given structural similarities in the tetrahydro-naphthyridine core.

Collision Cross-Section (CCS) Predictions

For 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, predicted CCS values range from 131.8 Ų ([M+H]⁺) to 146.5 Ų ([M+Na]⁺) . Although the target compound lacks experimental CCS data, such predictions highlight the utility of mass spectrometry in characterizing naphthyridine derivatives.

Biological Activity

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS Number: 1104027-46-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₅H₁₅ClN₂ with a molecular weight of approximately 258.746 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 377.5 ± 42.0 °C
  • Flash Point : 182.1 ± 27.9 °C

Pharmacological Properties

Research indicates that compounds within the naphthyridine class exhibit a range of biological activities including:

  • Antitumor Activity : Naphthyridines are frequently studied for their antitumor properties. The structural features of naphthyridines allow them to interact with various biological targets involved in cancer progression .
  • Inhibition of Enzymes : Specific derivatives have shown inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibition of these enzymes is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Substituents at the Benzyl Position : Variations in the benzyl group can enhance or diminish the compound's inhibitory potency against MAO and cholinesterases.
  • Chlorine Substitution : The presence of chlorine at the 5-position has been associated with increased lipophilicity and potential binding affinity to target enzymes .

In Vitro Studies

A study evaluating various naphthyridine derivatives found that those similar to 2-benzyl-5-chloro exhibited promising activity against MAO A and B with IC₅₀ values in the low micromolar range. For instance:

  • MAO A Inhibition : IC₅₀ values around 1 μM were reported for structurally related compounds.
  • Cholinesterase Inhibition : Compounds showed IC₅₀ values between 7–8 μM against both AChE and BChE .

Antitumor Activity

Several studies have highlighted the potential of naphthyridine derivatives as antitumor agents. For example:

  • Cell Line Studies : Compounds were tested on various cancer cell lines showing significant cytotoxic effects compared to control groups.

Summary Table of Biological Activities

Biological ActivityCompound TypeIC₅₀ Values (μM)
MAO A InhibitionNaphthyridine Derivatives~1.0
MAO B InhibitionNaphthyridine Derivatives~0.51 - 3.51
Cholinesterase InhibitionNaphthyridine Derivatives7 - 8
Antitumor ActivityNaphthyridine DerivativesSignificant

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine?

Methodological Answer:
The synthesis of naphthyridine derivatives typically involves cyclization or substitution reactions. For example, structurally related tetrahydro-pyridazine compounds are synthesized via alkylation using acetonitrile as a solvent, potassium carbonate (K₂CO₃) as a base, and iodomethane (ICH₃) as an alkylating agent, followed by chromatographic purification . Adapting this approach:

Key Steps :

  • Cyclization of precursor amines or ketones under basic conditions.
  • Introduction of the benzyl and chloro substituents via nucleophilic substitution or Friedel-Crafts alkylation.
  • Purification via column chromatography to isolate the target compound.

Optimization :

  • Vary reaction temperature (e.g., 40–80°C) and solvent polarity to improve yield.
  • Monitor by TLC or HPLC for intermediate formation.

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:
A multi-technique approach is essential:

Purity Analysis :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages.

Structural Confirmation :

  • NMR : Compare ¹H/¹³C spectra with predicted chemical shifts (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol) and analyze bond lengths/angles (e.g., C–Cl ≈ 1.73 Å, C–N ≈ 1.38 Å) .

Advanced: What strategies enhance biological activity through modifications of the benzyl or chloro substituents?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on steric and electronic effects:

Benzyl Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve receptor binding affinity .
  • Replace benzyl with heteroaromatic rings (e.g., pyridyl) to alter solubility.

Chloro Substitution :

  • Test bromo or fluoro analogs to assess halogen bonding efficacy.

Assay Design :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .

Advanced: How do steric/electronic effects of substituents influence receptor binding?

Methodological Answer:
Computational and experimental approaches are combined:

Molecular Docking :

  • Model interactions with receptors (e.g., NMDA or AMPA receptors) using software like AutoDock. Prioritize substituents that fill hydrophobic pockets or form hydrogen bonds .

Electronic Effects :

  • Electron-withdrawing groups on the benzyl ring may enhance π-π stacking with aromatic residues.
  • Chloro substituents increase electrophilicity, potentially improving covalent binding .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Address discrepancies via:

Data Triangulation :

  • Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral centers may require chiral chromatography) .

Mechanistic Studies :

  • Use knockout cell lines or competitive binding assays to confirm target specificity .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:
Key crystallographic considerations include:

Crystal Growth :

  • Slow evaporation from ethanol/water mixtures yields plate-like crystals (0.25 mm size ideal for diffraction) .

Data Collection :

  • Use MoKα radiation (λ = 0.71073 Å) and ω-scans up to 56.92° for high-resolution data.

Hydrogen Bonding :

  • Analyze intermolecular interactions (e.g., O–H···N bonds with lengths ~2.49 Å and angles ~146°) to predict packing motifs .

Advanced: What biological targets are plausible based on structural analogs?

Methodological Answer:
Analogous naphthyridines show activity against:

Enzyme Targets :

  • Integrase inhibitors (INI) : Test for HIV-1 integrase inhibition using strand-transfer assays .
  • Kinases : Screen against kinase panels (e.g., EGFR, VEGFR).

Antimicrobial Activity :

  • Use Kirby-Bauer disc diffusion assays with Staphylococcus aureus or E. coli to assess potency .

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